1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol
Description
1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol is a cyclohexanol derivative featuring a methyl bridge connecting the cyclohexanol core to a 4-methoxypiperidine moiety. The 4-methoxy group on the piperidine ring may enhance lipophilicity, influencing blood-brain barrier permeability and metabolic stability compared to non-methoxy analogs .
Properties
IUPAC Name |
1-[(4-methoxypiperidin-1-yl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-16-12-5-9-14(10-6-12)11-13(15)7-3-2-4-8-13/h12,15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKOLGKWKRVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol typically involves the reaction of 4-methoxypiperidine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxypiperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 4-methoxypiperidinylmethyl substituent. Below is a comparative analysis with structurally related molecules:
Tramadol
- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.
- Differences: Tramadol has a 3-methoxyphenyl group instead of a 4-methoxypiperidine. The dimethylamino group in tramadol contrasts with the piperidine ring in the target compound.
- Pharmacology: Tramadol is a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor. Its 3-methoxyphenyl group contributes to opioid receptor binding, while the dimethylamino moiety influences reuptake inhibition .
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol
- Structure: Cyclohexanol with a piperidin-2-ylmethyl substituent.
- Differences :
- Lacks the 4-methoxy group on the piperidine ring.
- The piperidine ring is directly attached without additional methyl or methoxy modifications.
CP55940
- Structure : (7)-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol.
- Differences: Features a bulky dimethylheptylphenyl group instead of piperidine. Acts as a cannabinoid receptor agonist, highlighting how cyclohexanol core modifications dictate receptor selectivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|
| 1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol | ~223 | 4-Methoxypiperidinylmethyl | ~2.5 (higher lipophilicity) |
| Tramadol | 263.38 | 3-Methoxyphenyl, dimethylaminomethyl | ~1.4 |
| 1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol | 197.32 | Piperidin-2-ylmethyl | ~1.8 |
Pharmacological and Regulatory Implications
- Target Compound: The 4-methoxypiperidine group may confer affinity for non-opioid receptors (e.g., sigma or adrenergic receptors), diverging from tramadol’s opioid activity.
- Piperidine Analogs : Often restricted to research use, as seen in and .
Biological Activity
1-[(4-Methoxypiperidin-1-yl)methyl]cyclohexan-1-ol is a chemical compound that has garnered attention in pharmacological research for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, particularly in the modulation of neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.3 g/mol. The compound features a cyclohexanol ring substituted with a methoxypiperidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.3 g/mol |
| CAS Number | 2138034-60-1 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the serotonergic and dopaminergic systems. Studies indicate that this compound acts as a monoamine reuptake inhibitor , which can enhance the availability of neurotransmitters in the synaptic cleft, thereby influencing mood and behavior.
Antidepressant Effects
Research has shown that compounds similar to this compound exhibit antidepressant-like effects in preclinical models. These effects are often assessed using behavioral tests such as the forced swim test and the tail suspension test, where increased mobility indicates antidepressant activity.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted that derivatives of piperidine, including this compound, demonstrated significant reductions in depressive-like behaviors in rodent models, suggesting potential as novel antidepressants .
Neuroprotective Properties
Additionally, there is emerging evidence that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and neuronal apoptosis in vitro, which could have implications for treating neurodegenerative diseases.
Research Findings:
In vitro studies indicated that this compound could reduce cell death induced by glutamate toxicity in neuronal cell lines, suggesting a protective role against excitotoxicity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate lipophilicity and good oral bioavailability, which are favorable characteristics for drug development.
| Parameter | Value |
|---|---|
| Lipophilicity | Moderate |
| Oral Bioavailability | Good |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
